molecular formula C12H16ClN B1469291 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine CAS No. 1468899-65-1

1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine

Cat. No. B1469291
CAS RN: 1468899-65-1
M. Wt: 209.71 g/mol
InChI Key: WQEDKHCATMEKAU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine, also known as chlorphenamine, is a synthetic antihistamine drug used to treat allergies and hay fever. It is classified as a H1 receptor antagonist and is commonly used to treat the symptoms of allergies, hay fever, and other respiratory problems. Chlorphenamine is also used to treat certain types of skin rashes, such as hives and eczema. It is available in both oral and topical forms.

Scientific Research Applications

Environmental Impact and Analysis of Chlorophenyl Compounds

Chlorophenyl compounds, including those structurally related to 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine, have been extensively studied for their environmental impact and behavior. For example, studies on the environmental fate of DDT and its metabolites, including isomers and derivatives containing chlorophenyl groups, provide insights into the persistence, bioaccumulation, and transformation of chlorinated organic pollutants (Ricking & Schwarzbauer, 2012). Such research is critical for understanding the environmental processes affecting chlorophenyl compounds and may inform studies on similar structures like 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine.

Synthetic Routes and Structural Properties

The synthesis and structural analysis of novel compounds containing chlorophenyl groups have been the subject of research, highlighting the diverse synthetic routes and structural properties of these compounds. For instance, the synthesis and spectroscopic analysis of substituted thiazolidin-4-ones illustrate the chemical reactivity and potential applications of chlorophenyl-containing compounds in various fields, including pharmaceuticals and materials science (Issac & Tierney, 1996). Understanding the synthetic pathways and properties of such compounds can provide a foundation for developing new materials and drugs.

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including chlorophenyl derivatives, through advanced oxidation processes (AOPs) has been reviewed, demonstrating the effectiveness of these methods in mineralizing resistant compounds in water (Bhat & Gogate, 2021). This research area is relevant for the environmental remediation of pollutants and offers insights into the chemical behavior and degradation pathways of chlorophenyl compounds.

Functionalization for Water Treatment

Amine-functionalized metal–organic frameworks (MOFs) represent a cutting-edge area of research with applications in CO2 capture, water treatment, and catalysis. The introduction of amine groups into the structure of MOFs enhances their interaction with pollutants, showcasing the potential of functionalized materials in environmental and industrial processes (Lin, Kong, & Chen, 2016). This research suggests avenues for the functionalization of compounds like 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine for specific applications.

properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEDKHCATMEKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 2
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 3
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 4
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 5
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 6
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine

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